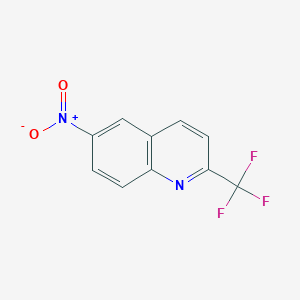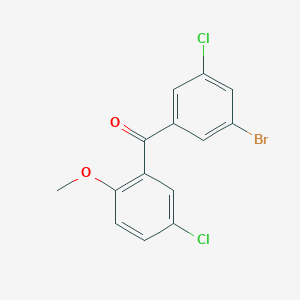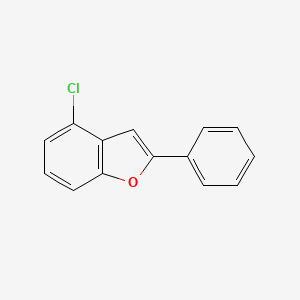
4-methoxy-2-prop-2-enoxybenzaldehyde
Übersicht
Beschreibung
4-methoxy-2-prop-2-enoxybenzaldehyde: is a chemical compound that belongs to the class of aldehydes. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-prop-2-enoxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, is becoming increasingly important in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxy-2-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 2-Allyloxy-4-methoxy-benzoic acid.
Reduction: 2-Allyloxy-4-methoxy-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-methoxy-2-prop-2-enoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to inhibit the growth of certain fungal and bacterial strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antifungal agent. Its ability to disrupt cellular antioxidation systems in fungi makes it a promising candidate for the treatment of fungal infections .
Industry: this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of perfumes and food products.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-prop-2-enoxybenzaldehyde involves its interaction with cellular antioxidation systems. The compound acts as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption leads to oxidative stress and ultimately inhibits the growth of fungal and bacterial cells . The molecular targets of this compound include enzymes involved in the antioxidation pathways, such as superoxide dismutases and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzaldehyde: Similar in structure but lacks the allyloxy group.
2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but has a hydroxy group instead of an allyloxy group.
2-Allyloxybenzaldehyde: Similar in structure but lacks the methoxy group.
Uniqueness: 4-methoxy-2-prop-2-enoxybenzaldehyde is unique due to the presence of both the allyloxy and methoxy groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
IUPAC Name |
4-methoxy-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOLCSGONNEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444999 | |
| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-58-8 | |
| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)
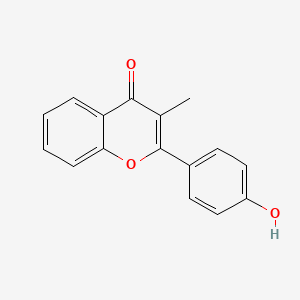
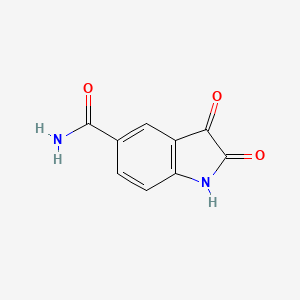
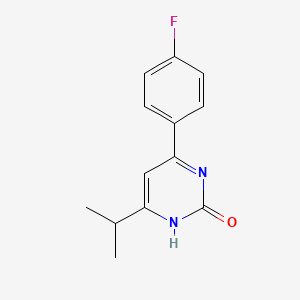

![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
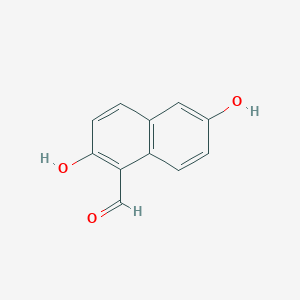
![1,3-Bis[(phenylseleno)methyl]benzene](/img/structure/B1624932.png)
